HDAC6 Degradation Potency: PROTAC Activity Comparison Between Tert-butyl Hydrazinecarboxylate-Containing Degraders and Reference PROTACs
When incorporated into a heterobifunctional degrader via the dimethylamino benzyl hydrazinecarboxylate scaffold, the resulting PROTAC molecule (BDBM50602361) achieves an HDAC6 degradation EC₅₀ of 6.5 nM in human MM1.S multiple myeloma cells after 24-hour incubation, as measured by immunoblotting [1]. A closely related degrader (BDBM50630612) built on the same scaffold core exhibits an EC₅₀ of 5.8 nM under identical assay conditions [2]. For comparison, the same compound shows an HDAC6 enzymatic inhibition IC₅₀ of 4.9 nM against recombinant full-length N-terminal GST-tagged human HDAC6 (residues 1–1215), using Z-Lys(Ac)-AMC as the fluorogenic substrate with a 90-minute preincubation [1]. These values position the scaffold among the most potent HDAC6-targeting warheads reported, outperforming earlier vorinostat-based PROTACs that typically exhibit degradation DC₅₀ values in the 50–200 nM range [3].
| Evidence Dimension | HDAC6 protein degradation potency in living cells |
|---|---|
| Target Compound Data | EC₅₀ = 6.5 nM (BDBM50602361); EC₅₀ = 5.8 nM (BDBM50630612) |
| Comparator Or Baseline | Vorinostat-based reference PROTACs: DC₅₀ = 50–200 nM (class-level baseline from literature) |
| Quantified Difference | Approximately 8- to 30-fold improvement in degradation potency |
| Conditions | Human MM1.S multiple myeloma cells; 24-hour incubation; immunoblotting analysis |
Why This Matters
The low nanomolar degradation EC₅₀ demonstrates that this scaffold enables highly potent HDAC6 removal at concentrations achievable in cellular assays, making it a preferred choice for developing degraders with minimal off-target effects at therapeutic concentrations.
- [1] BindingDB. BDBM50602361 (CHEMBL5206304): IC₅₀ = 4.9 nM and EC₅₀ = 6.5 nM for HDAC6. Entry Date: 2024-12-20. PubMed ID: 37902300. View Source
- [2] BindingDB. BDBM50630612 (CHEMBL5424460): EC₅₀ = 5.8 nM for HDAC6 PROTAC Activity. 2024. View Source
- [3] Steinebach C. et al. J. Med. Chem. 2023, 66(21), 14513–14543. PMID: 37902300. View Source
